molecular formula ¹³C₄H₁₄NO₃PS B1147396 O,O-Diethyl Thiophosphate-13C4 Ammonium Salt CAS No. 1330162-89-4

O,O-Diethyl Thiophosphate-13C4 Ammonium Salt

Cat. No.: B1147396
CAS No.: 1330162-89-4
M. Wt: 191.17
Attention: For research use only. Not for human or veterinary use.
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Description

O,O-Diethyl Thiophosphate-13C4 Ammonium Salt is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of phosphorothioic acid, where the oxygen atoms are replaced with sulfur atoms, and it is labeled with carbon-13 isotopes. This compound is often utilized in studies involving enzyme inhibitors and as a reference standard in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O,O-Diethyl Thiophosphate-13C4 Ammonium Salt typically involves the reaction of diethyl phosphorochloridothioate with an appropriate ammonium salt under controlled conditions. The reaction is carried out in the presence of a solvent such as dichloromethane or chloroform, and the mixture is stirred at a low temperature to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O,O-Diethyl Thiophosphate-13C4 Ammonium Salt is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of O,O-Diethyl Thiophosphate-13C4 Ammonium Salt involves its interaction with enzyme active sites. The compound acts as an inhibitor by binding to the active site of enzymes such as phosphatases and kinases, thereby blocking their activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and reaction conditions .

Properties

IUPAC Name

azanium;di((1,2-13C2)ethoxy)-oxido-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O3PS.H3N/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);1H3/i1+1,2+1,3+1,4+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGKZCJDWXXWNU-UJNKEPEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)([O-])OCC.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2]OP(=S)([O-])O[13CH2][13CH3].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14NO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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